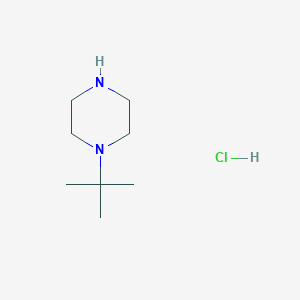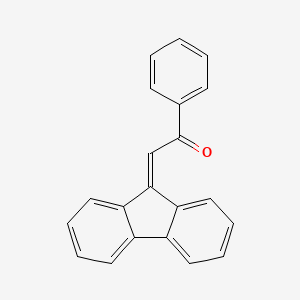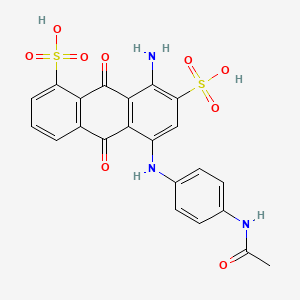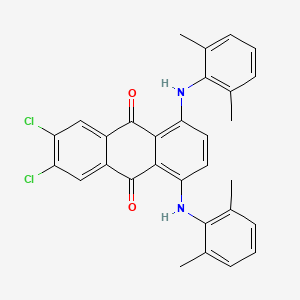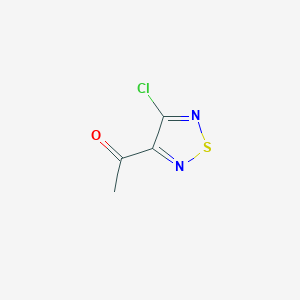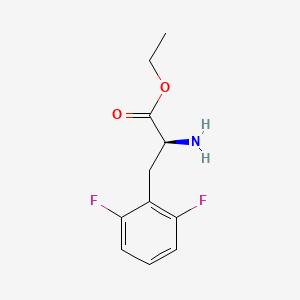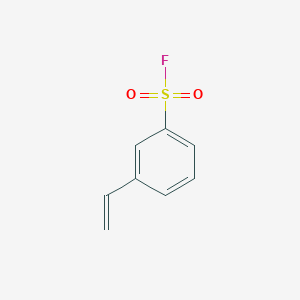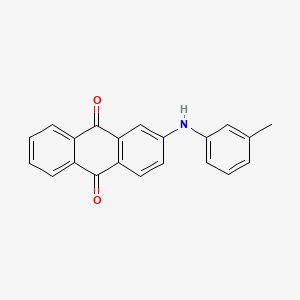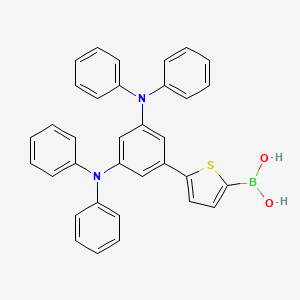
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a complex organic compound that features a thiophene ring substituted with a boronic acid group and a diphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic acid group or to modify the thiophene ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.
Applications De Recherche Scientifique
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the diphenylamino groups.
(3,5-Bis(diphenylamino)phenyl)boronic acid: Similar but lacks the thiophene ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the diphenylamino groups but has a different core structure.
Uniqueness
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is unique due to the combination of the boronic acid group, the thiophene ring, and the diphenylamino groups. This combination imparts unique chemical properties, making it valuable in a wide range of applications, from materials science to medicinal chemistry.
Propriétés
Numéro CAS |
651329-44-1 |
|---|---|
Formule moléculaire |
C34H27BN2O2S |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H |
Clé InChI |
XKGICRUPAWMHOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


